1-[(1-cyclopropylethyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1-cyclopropylethyl)amino]propan-2-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is a colorless liquid and serves as an important intermediate in the synthesis of various chemical compounds, including pharmaceuticals, agrochemicals, and perfumes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-cyclopropylethyl)amino]propan-2-ol can be synthesized through the reaction of 1-cyclopropylethylamine with propylene oxide under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or methanol and is carried out at a temperature range of 50-70°C. The reaction mixture is then subjected to purification processes such as distillation or recrystallization to obtain the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions helps in achieving efficient production rates. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-cyclopropylethyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce secondary amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 40-60°C.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Secondary amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1-[(1-cyclopropylethyl)amino]propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, perfumes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[(1-cyclopropylethyl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its cyclopropyl group imparts unique steric and electronic properties, influencing its reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
1-[(1-cyclopropylethyl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[(1-cyclopropylethyl)amino]butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness: 1-[(1-cyclopropylethyl)amino]propan-2-ol is unique due to its specific combination of a cyclopropyl group and a propanol backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds .
Properties
CAS No. |
1155066-72-0 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.